

Section 1: Mechanistic FAQs (The "Why" Behind the Failure)

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Compound of Interest

Compound Name: Z-Ala-Tyr-OH

CAS No.: 13122-97-9

Cat. No.: B087192

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Q1: The Z (Cbz) group is a urethane protecting group. Why am I still detecting D-Ala-L-Tyr impurities after coupling? A: It is a common misconception that urethane protecting groups render amino acids immune to racemization. While the Z-group effectively suppresses the oxazolone pathway (because the urethane oxygen is poorly nucleophilic compared to an amide oxygen), it does not protect against direct enolization. When Z-Ala-OH is activated by a carbodiimide (e.g., DIC) to form an O-acylisourea intermediate, the

-proton becomes highly acidic. If coupling is slow, or if excess base (like DIPEA) is present, base-catalyzed enolization occurs, leading to a loss of stereochemical integrity at the Alanine -carbon[1].

Q2: Which coupling additive should I use to intercept the O-acylisourea intermediate: HOBt, HOAt, or Oxyma Pure? A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the superior choice. Historically, HOBt was the gold standard, but it poses severe explosive risks and is less efficient. Oxyma Pure reacts instantly with the highly reactive O-acylisourea intermediate to form an active ester that is stable against enolization but highly reactive toward the Tyrosine amine[1][2]. Calorimetry assays (DSC and ARC) also confirm Oxyma has a significantly lower risk of explosion compared to benzotriazole-based additives[2].

Q3: I synthesized Z-Ala-Tyr-OMe successfully, but after removing the methyl ester, I detected L-Ala-D-Tyr. What happened? A: You likely used aqueous Sodium Hydroxide (NaOH) for

saponification. Tyrosine is highly susceptible to racemization during ester hydrolysis because the strongly basic conditions of NaOH abstract the

-proton of the C-terminal residue. To prevent this, saponification must be performed using Lithium Hydroxide (LiOH) under mild conditions. LiOH provides a controlled cleavage mechanism that avoids the destructive deprotonation pathways seen with NaOH[3][4].

Section 2: Quantitative Data & Reagent Selection

To illustrate the impact of reagent selection on stereopurity, review the comparative data below.

Table 1: Impact of Coupling Additives on Z-Ala-OH Activation (Solution Phase)

Coupling System	Additive	Reaction Time	D-Ala-L-Tyr Epimer (%)	Safety Profile
DIC alone	None	> 4 hours	4.5 - 6.0%	Safe
DIC / HOBt	HOBt	2 hours	1.2 - 2.0%	Explosion Risk

| DIC / Oxyma | Oxyma Pure | < 1 hour | < 0.1% | Safe |

Table 2: Saponification Conditions vs. Tyrosine Racemization (Z-Ala-Tyr-OMe

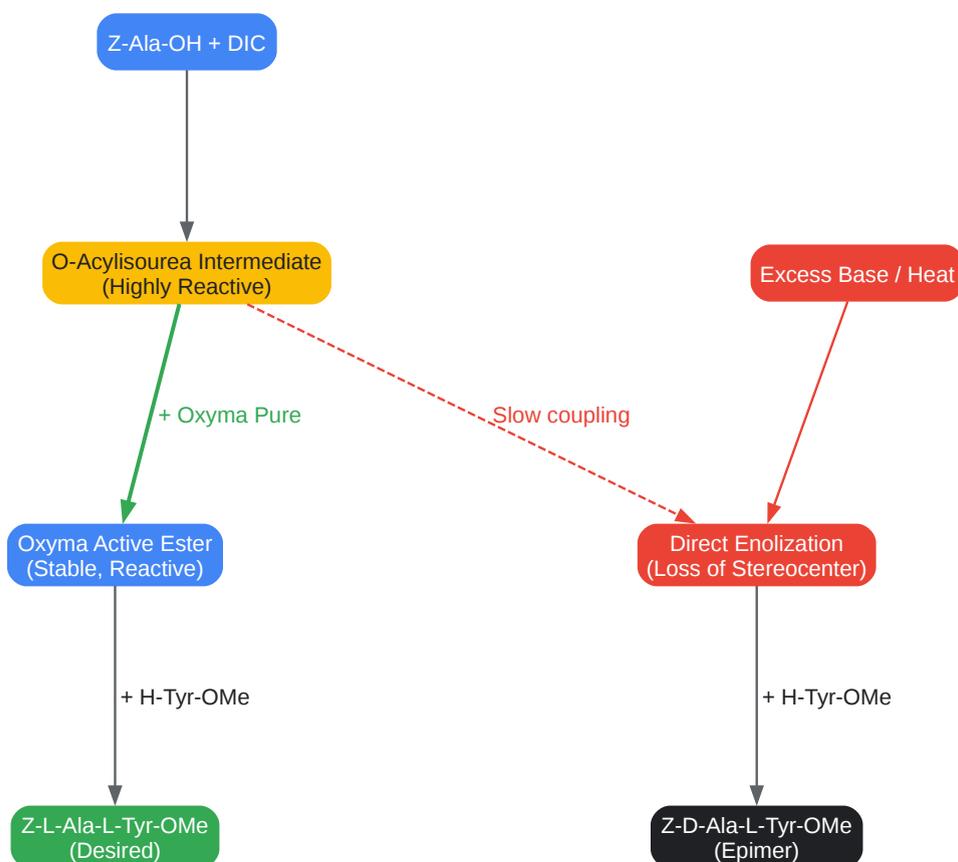
Z-Ala-Tyr-OH)

Base	Solvent System	Temp	Time	L-Ala-D-Tyr Epimer (%)
1M NaOH	MeOH / H2O	25°C	2 hours	3.5 - 5.0%
1M NaOH	THF / H2O	0°C	4 hours	1.5 - 2.5%

| 0.5M LiOH | THF / H2O (3:1) | 0°C | 1.5 hours | < 0.1% |

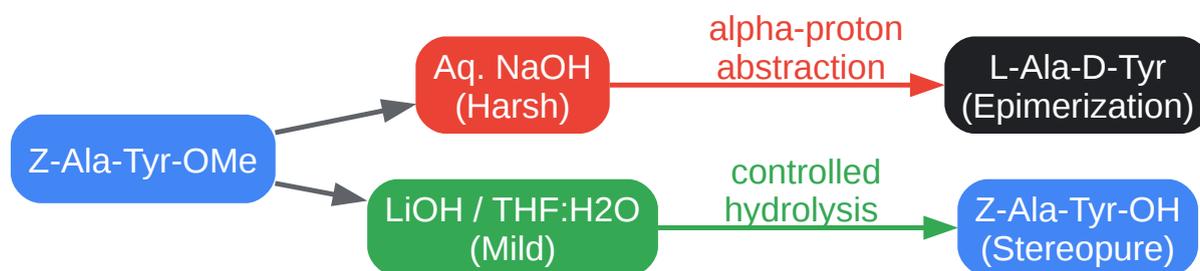
Section 3: Visualizing the Chemical Logic

To master this synthesis, you must understand the competing kinetic pathways. The diagrams below map the logical flow of the reaction and where our chosen reagents intervene.



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Mechanistic pathways of Z-Ala-OH activation, highlighting Oxyma's role in intercepting enolization.



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Comparison of saponification trajectories: harsh NaOH vs. stereocontrolled LiOH hydrolysis.

Section 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in validation checkpoints. Follow these optimized procedures to ensure zero racemization at both the coupling and deprotection stages.

Protocol A: Epimerization-Free Coupling (Z-Ala-Tyr-OMe Synthesis)

Objective: Prevent Alanine enolization during activation.

- Preparation: Dissolve 1.0 eq of Z-Ala-OH and 1.0 eq of H-Tyr-OMe·HCl in anhydrous DMF (10 mL/mmol) under an inert nitrogen atmosphere.
- Base Addition: Add 1.0 eq of 2,4,6-Trimethylpyridine (TMP). Causality Note: TMP is a non-nucleophilic, sterically hindered base that neutralizes the HCl salt of the Tyrosine ester without promoting base-catalyzed enolization of the activated Alanine.
- Additive Activation: Add 1.1 eq of Oxyma Pure^[5]. Stir for 5 minutes to ensure complete dissolution.
- Coupling: Cool the reaction to 0°C in an ice bath. Dropwise, add 1.1 eq of N,N'-Diisopropylcarbodiimide (DIC).
- Incubation: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

- Validation Checkpoint 1 (Self-Validation): Withdraw a 10 μ L aliquot, quench in 1 mL Acetonitrile/H₂O, and run a rapid LC-MS. You should observe the mass of the desired product (m/z ~400.4 [M+H]⁺) and the complete consumption of the Oxyma active ester. If unreacted active ester remains, do not add more base; extend the reaction time.
- Workup: Dilute with Ethyl Acetate, wash with 5% KHSO₄ (3x), saturated NaHCO₃ (3x), and brine. Dry over MgSO₄ and concentrate under vacuum.

Protocol B: Stereocontrolled Saponification (Z-Ala-Tyr-OH Synthesis)

Objective: Hydrolyze the methyl ester without abstracting the Tyrosine

-proton.

- Solvent Setup: Dissolve the purified Z-Ala-Tyr-OMe in a 3:1 mixture of THF and H₂O (approx. 15 mL/mmol). Cool the solution to 0°C.
- Lithium Hydroxide Addition: Prepare a 0.5 M aqueous solution of LiOH. Slowly add 1.2 eq of the LiOH solution to the reaction mixture[3]. Causality Note: The lithium cation coordinates with the carbonyl oxygen and the adjacent amide, directing the hydroxide nucleophile specifically to the ester carbonyl carbon, drastically reducing off-target -proton abstraction[6].
- Monitoring: Stir at 0°C for 1.5 hours.
- Validation Checkpoint 2 (Self-Validation): Perform TLC (DCM:MeOH 9:1). The starting material spot should be completely gone. Do not let the reaction run overnight; prolonged exposure to any base, even LiOH, will eventually degrade stereopurity.
- Quenching: Immediately acidify the reaction mixture to pH 3.0 using 1M HCl at 0°C. Critical: Acidifying halts any potential racemization instantly.
- Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate to yield pure **Z-Ala-Tyr-OH**.

- Final Validation: Analyze the final product via chiral HPLC or by derivatization with Marfey's reagent to confirm <0.1% D-Ala-L-Tyr and L-Ala-D-Tyr[6].

References

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